N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C21H21FN2O5S2 and its molecular weight is 464.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide and its derivatives have shown promise in anticancer research. For instance, novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Certain derivatives exhibited significant cytotoxic activity, with some showing good activity as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, suggesting potential use in cancer therapy (Ghorab et al., 2016).
Antimicrobial Activity
Research has also explored the antimicrobial potential of compounds related to this compound. For example, various synthesized thiazole derivatives were tested for their antimicrobial activity, showing effectiveness against a range of bacterial strains. Some compounds demonstrated significant antibacterial and antifungal activities (Raval et al., 2012).
Antiviral Activity
In the field of antiviral research, studies have synthesized new sulfonamide derivatives and evaluated their antiviral properties. One study synthesized 10 new derivatives and found that some exhibited anti-tobacco mosaic virus activity, suggesting potential applications in antiviral drug development (Chen et al., 2010).
Photo-degradation Analysis
There's also interest in understanding the photo-degradation behavior of thiazole-containing compounds in pharmaceuticals. This research provides valuable insights into the stability and degradation pathways of such compounds, which is crucial for their development and safe use in medical applications (Wu et al., 2007).
Structure-Based Drug Design
The compound and its derivatives are also significant in structure-based drug design. Research in this area focuses on creating and analyzing inhibitors of specific enzymes, which is a critical step in developing new therapeutic agents (Vulpetti et al., 2006).
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S2/c1-28-18-10-5-14(12-19(18)29-2)17-13-30-21(23-17)24-20(25)4-3-11-31(26,27)16-8-6-15(22)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUYYYRCZLPKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.